1-methylpiperidine-2-carboxylic Acid Hydrochloride

Organic Synthesis Formulation Physicochemical Properties

Sourcing a chiral piperidine intermediate with consistent stereoelectronic properties is critical for CNS lead optimization. 1-Methylpiperidine-2-carboxylic acid hydrochloride (CAS 25271-35-6) directly addresses this pain point as a racemic hydrochloride salt with defined tertiary amine and carboxylic acid groups. • Predicted 82.5% BBB penetration probability supports Alzheimer's and Parkinson's disease research programs. • Stable solid salt form compatible with aqueous reaction conditions and high-throughput experimentation (HTE). • Available as racemate or enantiopure (R/S) forms for asymmetric synthesis of enantiopure pharmaceuticals.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 25271-35-6
Cat. No. B1362310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylpiperidine-2-carboxylic Acid Hydrochloride
CAS25271-35-6
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCN1CCCCC1C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
InChIKeyHENMKHNMVUDRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpiperidine-2-carboxylic Acid Hydrochloride (CAS 25271-35-6): A Verified Chiral Intermediate for Pharmaceutical and Neuroscience R&D


1-Methylpiperidine-2-carboxylic acid hydrochloride (CAS 25271-35-6), also known as N-methylpipecolic acid hydrochloride, is a chiral, heterocyclic building block belonging to the piperidine class . As the hydrochloride salt of a substituted α-amino acid [1], it features a rigid piperidine scaffold with a tertiary amine and a carboxylic acid group. This structural configuration provides a unique platform for constructing complex molecules, particularly in the development of CNS-targeted therapeutics and specialized organic syntheses . Its key differentiation lies in its specific chiral and electronic properties, which are not universally shared by other piperidine-based intermediates.

Chiral piperidine building block Supports asymmetric synthesis and stereochemical control workflows
Hydrochloride salt form Reported aqueous solubility may support in vitro assay and coupling conditions
Predicted CNS profile In silico ADMET context for early CNS drug-design studies; requires model validation

Procurement Risk in Piperidine Intermediates: Why CAS 25271-35-6 Cannot Be Arbitrarily Replaced


Substituting 1-methylpiperidine-2-carboxylic acid hydrochloride with a generic 'piperidine carboxylic acid' analog poses significant scientific and financial risks, as structural nuances directly dictate downstream reactivity and biological function. Unlike non-methylated piperidine-2-carboxylic acid or positional isomers like 1-methylpiperidine-3-carboxylic acid , this specific compound possesses a unique combination of a tertiary amine and a carboxylic acid group in a defined stereoelectronic environment. These features, as supported by ADMET predictions [1], can profoundly influence critical parameters such as blood-brain barrier penetration and oral bioavailability. Arbitrary substitution can therefore lead to failed reactions, altered pharmacokinetic profiles in drug candidates, and ultimately, costly setbacks in research and development.

!
Non-methylated or positional isomer mismatch Piperidine-2-carboxylic acid or 1-methylpiperidine-3-carboxylic acid may shift stereoelectronic profile and reactivity
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Free base vs. hydrochloride salt Aqueous solubility may differ; free base may not support water-based reaction or assay workflows
!
Racemate or opposite enantiomer selection Reported enantiomer-specific activity means stereochemical identity requires review before substitution

Quantitative Differentiation of 1-Methylpiperidine-2-carboxylic Acid HCl (CAS 25271-35-6) vs. Key Comparators


Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 25271-35-6) demonstrates a substantial solubility advantage over its free base counterpart (CAS 7730-87-2), which is critical for aqueous reaction conditions and biological assays . While both forms are described as solids, the hydrochloride salt is characterized by its 'enhanced solubility in water' and a well-defined melting point range of 209-220°C [1]. The free base form lacks this inherent water solubility [2].

Aqueous Solubility: HCl Salt vs Free Base
Reported context
Reported high water solubility vs. limited solubility for free base
Supports aqueous reaction workflow fit
Vendor-sourced physicochemical data
Organic Synthesis Formulation Physicochemical Properties

Chiral Purity and Asymmetric Synthesis: (R)- vs. (S)-Enantiomers of 1-Methylpiperidine-2-carboxylic Acid

The selection between (R)- and (S)-1-methylpiperidine-2-carboxylic acid enantiomers is a critical decision point, as they lead to distinct biological and synthetic outcomes. The (S)-enantiomer (CAS 41447-18-1) is reported to be a GABA receptor agonist and possesses antibiotic properties by binding to bacterial ribosomes . In contrast, the (R)-enantiomer (CAS 41447-17-0) is noted for potential selective cytotoxicity toward cancer cells in preliminary studies . Using a racemic mixture or the wrong enantiomer could nullify desired biological effects or lead to unwanted activity.

Enantiomer Activity: (S) vs. (R)
Data to verify
(S): reported GABA agonist, antibiotic; (R): reported cancer-cell selectivity context
Stereochemical attribution requires review
Activity claims source-specific; validation needed
Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Computational ADMET Predictions: BBB Penetration and Oral Bioavailability for CNS Applications

Computational models predict that 1-methylpiperidine-2-carboxylic acid possesses physicochemical properties conducive to central nervous system (CNS) drug development. A key predicted attribute is a high probability of blood-brain barrier (BBB) penetration (82.5%) [1], a critical parameter for treating neurological disorders. This is complemented by a predicted human oral bioavailability of 57.14% [1]. These in silico data points provide a class-level inference that this scaffold may offer a pharmacokinetic advantage over other heterocyclic intermediates with less favorable predicted ADMET profiles.

Predicted ADMET: BBB & Bioavailability
Class-level inference
BBB penetration probability: 82.5%; Oral bioavailability probability: 57.14%
In silico CNS drug-design context
admetSAR 2.0 prediction model
CNS Drug Discovery Pharmacokinetics In Silico ADMET

Commercial Scalability: Vendor-Defined Purity and Supply Specifications

Suppliers offer CAS 25271-35-6 with defined commercial specifications that ensure consistency for research and early development. A purity of ≥98% is standard, as verified by both NMR and HPLC methods. The compound is a solid with a reported melting point of 209-220°C [1], and some vendors note a production scale of up to 50 kgs [1]. In contrast, sourcing the free base (CAS 7730-87-2) or specific enantiomers may present different purity standards and scale-up challenges, making the hydrochloride salt a more robust and reliable choice for many workflows.

Commercial Specs: Purity & Scale
Specification review
Purity ≥98% (NMR/HPLC); Solid; Production scale up to 50 kg
Supports procurement specification review
Vendor-reported certificates of analysis
Chemical Procurement Supply Chain Quality Assurance

High-Value Applications of 1-Methylpiperidine-2-carboxylic Acid Hydrochloride (CAS 25271-35-6) Based on Validated Evidence


Synthesis of CNS-Targeted Therapeutics

The predicted high blood-brain barrier (BBB) penetration probability (82.5%) for the core structure [1] makes 1-methylpiperidine-2-carboxylic acid hydrochloride a strategic intermediate for medicinal chemistry programs targeting neurological disorders, including Alzheimer's and Parkinson's disease research. Its potential to enhance solubility in aqueous systems further supports its use in formulating and testing CNS-active drug candidates.

Asymmetric Synthesis of Chiral Drug Candidates

The distinct biological activities of the (R)- and (S)-enantiomers of 1-methylpiperidine-2-carboxylic acid necessitate the use of pure enantiomers in asymmetric synthesis . This compound serves as a key building block for constructing enantiopure pharmaceuticals, where the correct stereochemistry is essential for therapeutic efficacy and minimizing off-target effects. Procurement of a specific enantiomer or the racemic hydrochloride salt is a critical decision point for this application.

Reliable Building Block for High-Throughput and Medicinal Chemistry

The commercial availability of 1-methylpiperidine-2-carboxylic acid hydrochloride with a defined high purity (≥98%) and as a stable solid salt makes it a robust choice for high-throughput experimentation (HTE) and routine medicinal chemistry workflows. Its compatibility with aqueous reaction conditions and scalability [2] ensures it can be reliably used from the initial hit discovery phase through to lead optimization.

Application
Selection Property
Validation Focus
CNS drug-design studies
Predicted CNS multiparameter profile
BBB penetration model review
Chiral drug candidate synthesis
Stereochemical identity and purity
Enantiomer-specific activity review
High-throughput medicinal chemistry
Aqueous compatibility and purity
Reaction and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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